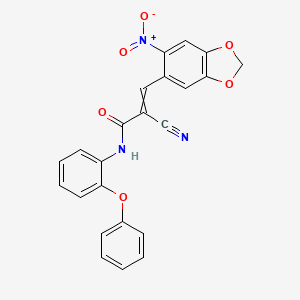

2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O6/c24-13-16(10-15-11-21-22(31-14-30-21)12-19(15)26(28)29)23(27)25-18-8-4-5-9-20(18)32-17-6-2-1-3-7-17/h1-12H,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXIMKABRYMKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

Nitration: Introduction of the nitro group into the benzodioxole ring using nitrating agents like nitric acid.

Formation of the cyano group: This can be done through the reaction of appropriate precursors with cyanide sources.

Coupling reactions: The final step involves coupling the benzodioxole derivative with the phenoxyphenyl group under suitable conditions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenation agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce quinones or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide may exhibit significant biological activities. Preliminary studies suggest potential applications in:

- Anticonvulsant Activity : Similar compounds have shown promise in preclinical studies for treating epilepsy. For instance, derivatives of cinnamamide have demonstrated anticonvulsant properties across various animal models . The structural features of this compound may enhance its efficacy as an anticonvulsant agent.

Synthetic Organic Chemistry

The unique structure of this compound allows for various synthetic applications:

- Building Block for Complex Molecules : Its functional groups can serve as precursors for synthesizing more complex organic compounds. The cyano group can be transformed into other functional groups through nucleophilic addition reactions, expanding its utility in synthetic pathways.

Case Study 1: Anticonvulsant Properties

In studies focusing on cinnamamide derivatives, compounds with similar structural motifs to this compound have been evaluated for their anticonvulsant effects. For example, the compound KM-568 was tested in various seizure models and showed significant activity with an ED50 ranging from 13.21 mg/kg to 114.4 mg/kg across different tests . This suggests that the target compound could be a lead candidate for further investigation in epilepsy treatment.

Case Study 2: Synthesis and Characterization

The synthesis of related compounds has been reported with high yields (up to 92%) using methods involving nucleophilic substitution and cyclization reactions. This demonstrates the feasibility of synthesizing derivatives of this compound for further biological testing.

Mechanism of Action

The mechanism of action of “2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved would include binding to these targets, altering their activity, and triggering downstream biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound likely reduces electron density at the enamide core compared to methoxy or hydroxy substituents, affecting reactivity and intermolecular interactions .

Crystallographic and Hydrogen-Bonding Patterns

The methyl ester analog Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate () crystallizes in a monoclinic system with intermolecular C–H···O interactions. In contrast, the target compound’s amide group enables N–H···O hydrogen bonds, which could enhance crystal stability and influence supramolecular assembly .

Comparison of Intermolecular Interactions :

Spectroscopic and Electronic Properties

The target compound’s nitro and cyano groups are expected to influence its vibrational spectra and electronic behavior. A related benzodioxol-prop-enamide derivative () exhibited:

Predicted Differences for Target Compound :

- The nitro group may lower the HOMO-LUMO gap further, enhancing NLO properties.

- The phenoxyphenyl substituent could introduce additional π-π* transitions in UV-Vis spectra.

Biological Activity

2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide is a synthetic compound with potential biological activity due to its unique structural characteristics. The compound features a cyano group, a nitro-substituted benzodioxole moiety, and an amide functional group, which are known to contribute to various biological interactions. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 337.29 g/mol. The predicted boiling point is around 615.3 °C, and it has a density of approximately 1.505 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C17H13N3O5 |

| Molecular Weight | 337.29 g/mol |

| Boiling Point | 615.3 °C |

| Density | 1.505 g/cm³ |

| pKa | 10.07 |

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Modulation of Ion Channels : Preliminary studies suggest that this compound may interact with TRPM8 channels, which are implicated in sensory perception related to temperature and pain. This interaction could potentially lead to analgesic effects.

- Anticonvulsant Properties : The structural similarities with known anticonvulsants suggest potential applications in seizure management, although specific studies on this compound are lacking.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating that further research could explore this avenue for therapeutic use.

Research Findings

Recent findings highlight the need for further experimental studies to elucidate the specific biological activities of this compound:

- Binding Assays : Conducting binding affinity assays can provide insights into how this compound interacts with biological targets.

- Functional Studies : Investigating the physiological effects in cellular models will help clarify its mechanisms of action and therapeutic potential.

Q & A

Q. What are the key synthetic pathways for 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide?

The compound can be synthesized via multistep reactions involving substitution, reduction, and condensation. For example, nitrobenzene derivatives undergo substitution with pyridinemethanol under alkaline conditions, followed by nitro group reduction using iron powder in acidic media. The resulting aniline intermediate reacts with cyanoacetic acid using condensing agents (e.g., DCC or EDCl) to form the enamide backbone. Optimization of reaction conditions (e.g., pH, temperature) is critical for yield improvement .

Q. What physicochemical properties influence its solubility and bioavailability?

Key properties include a molecular weight of 340.29 g/mol, topological polar surface area (TPSA) of 136 Ų, and a calculated logP (XlogP3) of 1.2. The high TPSA (due to nitro, benzodioxole, and cyano groups) suggests poor membrane permeability but moderate solubility in polar aprotic solvents (e.g., DMSO). The single hydrogen bond donor and six acceptors further guide formulation strategies for in vitro assays .

Q. Which analytical techniques are recommended for structural characterization?

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the enamide double bond).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₂₂H₁₅N₃O₅).

- Chromatography: HPLC with UV detection (λ ~270 nm) for purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is ideal for determining bond lengths, angles, and stereochemistry. For example, SHELXL can model disorder in the nitrobenzodioxole moiety and validate the E-configuration of the enamide. Thermal ellipsoid plots (generated via ORTEP-3) visualize anisotropic displacement parameters, critical for assessing crystallographic reliability .

Q. What hydrogen-bonding patterns stabilize its crystal lattice?

Graph set analysis (e.g., S (6) motifs) reveals intermolecular N–H···O and C–H···O interactions between the enamide NH and nitro groups. These patterns, combined with π-π stacking of aromatic rings, dictate packing efficiency. Computational tools like Mercury (CCDC) can map interaction networks .

Q. What mechanistic insights explain its reported anticancer activity?

Structural analogs (e.g., iodine-substituted enamides) inhibit oncogenic kinases (e.g., EGFR T790M) by covalent binding to cysteine residues. For this compound, the nitro group may act as a redox-sensitive moiety, releasing NO under hypoxic conditions to induce apoptosis. Validate via Western blot (p53/p21 upregulation) and ROS detection assays .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

- Nitro Group Replacement: Switching to electron-withdrawing groups (e.g., CF₃) enhances metabolic stability but reduces solubility.

- Phenoxy Tail Optimization: Bulky substituents (e.g., 4-OMe) improve target affinity but may hinder blood-brain barrier penetration. Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding ΔG .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in stereochemistry (e.g., NMR vs. XRD) arise from dynamic effects in solution. Perform variable-temperature NMR to assess conformational flexibility. For crystalline samples, compare SC-XRD data with DFT-optimized geometries (Gaussian 16) .

Q. What methods validate stereochemical purity in enantioselective synthesis?

Q. Can computational modeling predict off-target interactions?

Pharmacophore screening (Schrödinger Phase) against structural kinome databases identifies potential off-target kinases. Molecular dynamics (MD) simulations (NAMD) assess binding stability over 100-ns trajectories. Validate with kinome-wide profiling (Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.